1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine
Description
1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine is a complex organic compound that features a combination of nitro, pyridine, oxadiazole, and piperazine moieties
Properties
IUPAC Name |
5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-16-17(23-25-22(26-32-23)19-8-4-5-11-24-19)9-10-20(21)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZDFHGSHCCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=N5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Coupling reactions: The final step involves coupling the oxadiazole derivative with a piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the oxadiazole ring.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, halogens, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine moiety.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperazine moiety can interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and oxadiazole-containing molecules. Compared to these, 1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Similar Compounds
1-(2-Pyridyl)piperazine: A simpler piperazine derivative used in various pharmacological studies.
2-(2-Nitrophenyl)-1,3,4-oxadiazole: An oxadiazole derivative with applications in material science.
4-Phenylpiperazine: A common scaffold in medicinal chemistry.
This compound’s unique combination of functional groups makes it a versatile molecule for various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
